(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27ClN6O2 and its molecular weight is 466.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
It is known that pyridazinone derivatives can lead to a variety of biological effects due to their interaction with various biological targets .
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H19ClN4O2 with a molecular weight of approximately 399.87 g/mol. The structure features a chlorophenyl isoxazole moiety linked to a piperazinyl pyridazine segment, indicating potential interactions with various biological targets.
Research indicates that compounds containing isoxazole and piperazine derivatives often exhibit significant biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. The specific mechanisms for this compound may involve:
- Inhibition of Cholinesterases : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in regulating acetylcholine levels in the nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Given the structural features, this compound may interact with various GPCRs, influencing signaling pathways related to mood, cognition, and neuroprotection .
In Vitro Studies
A range of in vitro studies has assessed the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Isoxazole Derivative | AChE Inhibition | 1.6 g/L | |
Piperazine Analog | BuChE Inhibition | 2.9 g/L | |
Pyridazine Compound | GPCR Modulation | Not specified |
These studies suggest that the compound could possess significant inhibitory activity against cholinesterases, which is crucial for therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
- Cholinesterase Inhibition : A study demonstrated that similar isoxazole derivatives effectively inhibited AChE, resulting in increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial for cognitive enhancement in Alzheimer's models .
- Neuroprotective Effects : Research indicates that piperazine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications for treating neurodegenerative disorders .
- Antidepressant Activity : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects through serotonin receptor modulation, highlighting their potential as mood stabilizers .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Compounds like this often require thorough toxicological evaluations to ascertain their safety profiles before clinical applications. Preliminary data on similar compounds indicate moderate toxicity profiles, necessitating further investigation into their pharmacokinetics and long-term effects.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2/c1-17-22(23(28-33-17)18-7-3-4-8-19(18)25)24(32)31-15-13-30(14-16-31)21-10-9-20(26-27-21)29-11-5-2-6-12-29/h3-4,7-10H,2,5-6,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPQQMGXAATZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.